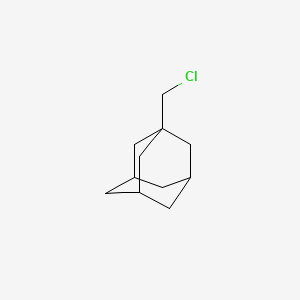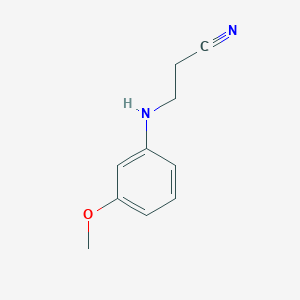
3-(3-Methoxy-phenylamino)-propionitrile
説明
3-(3-Methoxy-phenylamino)-propionitrile, also known as MPAP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. MPAP belongs to the class of compounds known as phenylpropionamides and has been shown to have significant effects on the central nervous system.
科学的研究の応用
Synthesis and Chemical Properties
The compound 3-(3-Methoxy-phenylamino)-propionitrile and its derivatives are primarily utilized in the synthesis of various chemical compounds. For instance, it has been involved in the hydrolysis process leading to the formation of corresponding propionamides, with these compounds exhibiting weak antibacterial activity. This indicates its potential role in the development of new antibacterial agents (Arutyunyan et al., 2014).
Applications in Energy Technology
In the field of renewable energy, specifically in improving the stability of dye-sensitized solar cells (DSSCs), a variant of the compound (3-methoxypropionitrile) is mixed with acetonitrile to prepare co-solvents, which are then used to fabricate polymer gel electrolytes of DSSCs. The introduction of this compound elevates the gel-to-liquid transition temperature of the electrolytes, significantly enhancing the stability of the gel-state DSSCs (Venkatesan et al., 2015).
Applications in Pharmaceutical Research
The compound and its analogs have shown potential in pharmaceutical applications. For instance, certain derivatives of this compound have been synthesized and evaluated as Src kinase inhibitors, showing potent activity, especially when containing specific substituent groups. This highlights its relevance in developing therapeutic agents targeting specific cellular kinases (Wu et al., 2006).
In another study, derivatives of 3-(3-Methoxy-phenylamino)-propionitrile were synthesized and showed antimicrobial activity against various microbes such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating its potential in developing new antimicrobial agents (Halve et al., 2007).
Material Science and Catalysis
The compound's derivatives have been used in material science, particularly in the synthesis and characterization of novel materials. For example, 3-amino-5-methoxyisoxazole was synthesized from a derivative, with the study investigating the main factors influencing the synthesis, showing its importance in the precise creation of specialized chemical structures (Xue-xi, 2013).
Additionally, the compound finds application in catalysis, such as in the mono-methylation of phenylacetonitrile with dimethyl carbonate, which is crucial for preparing certain non-steroidal anti-inflammatory drugs. This demonstrates the compound's role in facilitating key chemical reactions in pharmaceutical synthesis (Molleti & Yadav, 2017).
特性
IUPAC Name |
3-(3-methoxyanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-13-10-5-2-4-9(8-10)12-7-3-6-11/h2,4-5,8,12H,3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJLNXJJMNKZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367872 | |
| Record name | 3-(3-Methoxyanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxy-phenylamino)-propionitrile | |
CAS RN |
26424-07-7 | |
| Record name | 3-(3-Methoxyanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Benzenesulfonyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363847.png)
![4-[4-(4-Propan-2-ylphenyl)piperazin-1-yl]sulfonylaniline](/img/structure/B1363848.png)
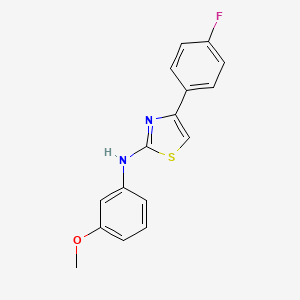
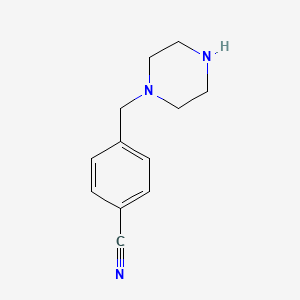
![1-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylideneamino]methanimine](/img/structure/B1363856.png)
![4-[2-(4-Tert-butylbenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B1363857.png)
![4-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1363859.png)
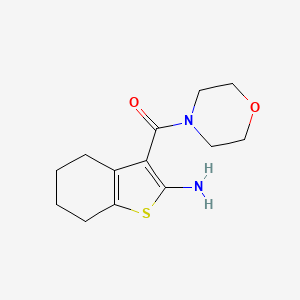

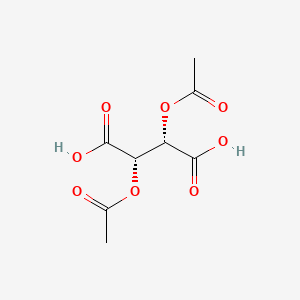
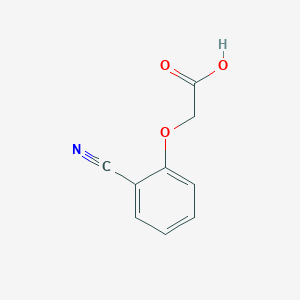

![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol](/img/structure/B1363873.png)
